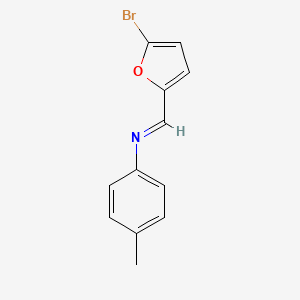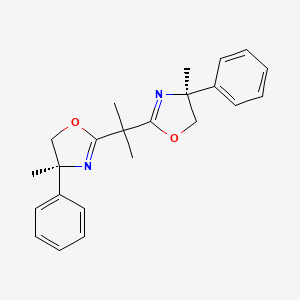![molecular formula C13H21N B12879807 1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a butyl group and two methyl groups attached to the tetrahydrocyclopenta[b]pyrrole core, making it a unique derivative with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,4-dimethyl-1-penten-3-one with butylamine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions with halogens, alkyl halides, or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, electrophiles, appropriate solvents, and catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes to exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydropyrrole: Similar structure but lacks the cyclopenta ring.
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydroindole: Contains an indole ring instead of a pyrrole ring.
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrobenzene: Contains a benzene ring instead of a pyrrole ring.
Uniqueness
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
1-butyl-4,4-dimethyl-5,6-dihydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C13H21N/c1-4-5-9-14-10-7-11-12(14)6-8-13(11,2)3/h7,10H,4-6,8-9H2,1-3H3 |
Clave InChI |
QANKOHNMHASORC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CC2=C1CCC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


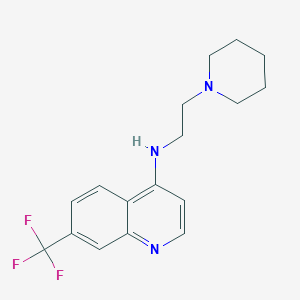
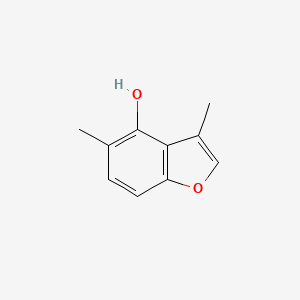
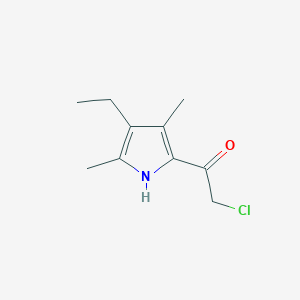
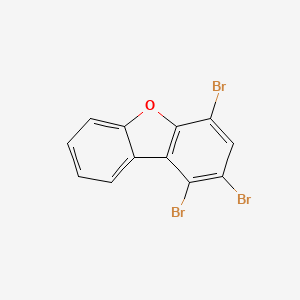
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)
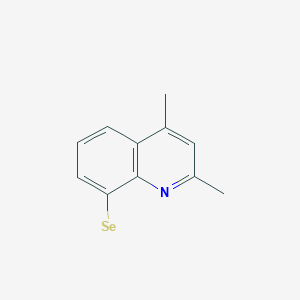
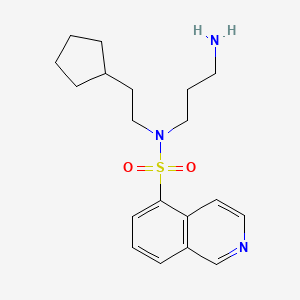

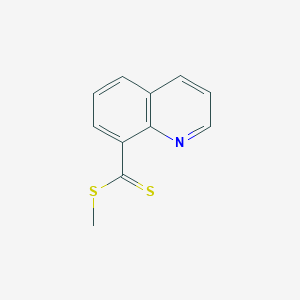

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
